(7E,11E)-pentacosa-7,11-diene
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Overview
Description
(7E,11E)-pentacosa-7,11-diene is a chemical compound characterized by its unique structure, which includes two double bonds at the 7th and 11th positions of a 25-carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The specific configuration of the double bonds is denoted by the (7E,11E) notation, indicating that both double bonds are in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E,11E)-pentacosa-7,11-diene can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, supercritical CO2 extraction methods can be employed to isolate the compound from natural sources or reaction mixtures, providing a high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7E,11E)-pentacosa-7,11-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: The compound can undergo halogenation reactions where halogens such as bromine or chlorine add across the double bonds.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Dihalogenated compounds.
Scientific Research Applications
(7E,11E)-pentacosa-7,11-diene has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of diene reactions.
Biology: Investigated for its potential role in biological signaling pathways and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7E,11E)-pentacosa-7,11-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways by binding to specific proteins, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(7E,11E)-7,11-Octadecadien-9-yne: A similar diene with a shorter carbon chain and an additional triple bond.
(1S,2E,4R,6R,-7E,11E)-2,7,11-cembratriene-4,6-diol: A cembranoid with similar double bond configurations but different functional groups.
Uniqueness
(7E,11E)-pentacosa-7,11-diene is unique due to its long carbon chain and specific double bond configuration, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C25H48 |
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Molecular Weight |
348.6 g/mol |
IUPAC Name |
(7E,11E)-pentacosa-7,11-diene |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3/b15-13+,23-21+ |
InChI Key |
PJVWXEURPGIPNW-IDQXUSCUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCC=CCCCCCC |
Origin of Product |
United States |
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